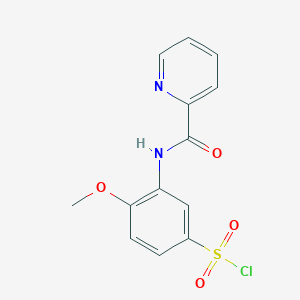
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride
概要
説明
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClN2O4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
化学反応の分析
Types of Reactions
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
科学的研究の応用
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often utilized in the modification of biomolecules and the development of enzyme inhibitors .
類似化合物との比較
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: Similar in structure but lacks the pyridine-2-amido group.
4-(Trifluoromethyl)benzene-1-sulfonyl Chloride: Contains a trifluoromethyl group instead of a methoxy group.
Uniqueness
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is unique due to the presence of both the methoxy and pyridine-2-amido groups, which confer specific reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
生物活性
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative notable for its potential biological activities. This compound, with the molecular formula C13H11ClN2O4S, has garnered attention in medicinal chemistry, particularly for its applications in drug development and enzyme inhibition.
Chemical Structure and Properties
The compound features a methoxy group and a pyridine amide, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl chloride |
| Molecular Formula | C13H11ClN2O4S |
| Molecular Weight | 326.76 g/mol |
| CAS Number | 1094455-96-5 |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, leading to the synthesis of sulfonamide derivatives. These derivatives can modulate various biological pathways, making them useful in the development of enzyme inhibitors and therapeutic agents.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study involving similar compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed varying degrees of antibacterial activity, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 50 µg/mL against pathogens like E. coli and B. subtilis .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. For instance, related sulfonamide compounds have shown cytotoxic effects against various cancer cell lines, including those derived from liver cancer (HEPG2). The cytotoxicity was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Some studies reported IC50 values as low as 26 µM for certain sulfonamide derivatives .
Case Studies and Research Findings
- Antibacterial Studies :
- A derivative synthesized from similar sulfonyl chlorides was tested against multiple bacterial strains. The study found that while one derivative was only effective against B. linen, others showed broader activity against E. coli and B. subtilis, highlighting the potential for developing new antibacterial agents from this class of compounds .
- Cytotoxicity Assessments :
Summary of Biological Activities
特性
IUPAC Name |
4-methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-20-12-6-5-9(21(14,18)19)8-11(12)16-13(17)10-4-2-3-7-15-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRUNCYZZXSEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















